((2,2-Dichlorocyclopropyl)methoxy)benzene
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Overview
Description
((2,2-Dichlorocyclopropyl)methoxy)benzene: is an organic compound with the molecular formula C10H10Cl2O. It is characterized by a benzene ring substituted with a methoxy group attached to a 2,2-dichlorocyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorocyclopropyl)methoxy)benzene typically involves the reaction of benzene with 2,2-dichlorocyclopropylmethanol in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,2-Dichlorocyclopropyl)methoxy)benzene can undergo oxidation reactions, particularly at the benzylic position.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Br2, Cl2, FeCl3
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of cyclopropylmethanol derivatives
Substitution: Formation of halogenated benzene derivatives
Scientific Research Applications
Chemistry: ((2,2-Dichlorocyclopropyl)methoxy)benzene is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ((2,2-Dichlorocyclopropyl)methoxy)benzene involves its interaction with molecular targets through its cyclopropyl and methoxy groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution . The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems.
Comparison with Similar Compounds
- (2,2-Dichlorocyclopropyl)benzene
- (2,2-Dichlorocyclopropyl)methanol
- (2,2-Dichlorocyclopropyl)aniline
Comparison: ((2,2-Dichlorocyclopropyl)methoxy)benzene is unique due to the presence of both a methoxy group and a dichlorocyclopropyl group attached to the benzene ring.
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)methoxybenzene |
InChI |
InChI=1S/C10H10Cl2O/c11-10(12)6-8(10)7-13-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
ASAXEAXTLCZSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)COC2=CC=CC=C2 |
Origin of Product |
United States |
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